

structural analysis of 5,5,5-trifluoronorvaline

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Compound of Interest

Compound Name: **5,5,5-trifluoronorvaline**

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An In-Depth Technical Guide to the Structural Analysis of **5,5,5-Trifluoronorvaline**

This guide provides a comprehensive framework for the structural elucidation of **5,5,5-trifluoronorvaline**, a non-canonical amino acid of significant interest in pharmaceutical and biotechnological research. As a building block for novel peptides and proteins, its precise structural characterization is paramount for understanding its influence on molecular conformation, metabolic stability, and biological activity.^[1] The strategic incorporation of the trifluoromethyl (-CF₃) group can profoundly alter the physicochemical properties of parent molecules, making a multi-faceted analytical approach essential for a complete understanding.^{[2][3]}

This document eschews a rigid template, instead presenting a logical, field-proven workflow that moves from synthesis to comprehensive characterization. The methodologies described herein are designed to be self-validating, where data from orthogonal techniques are used to corroborate and build a cohesive structural model.

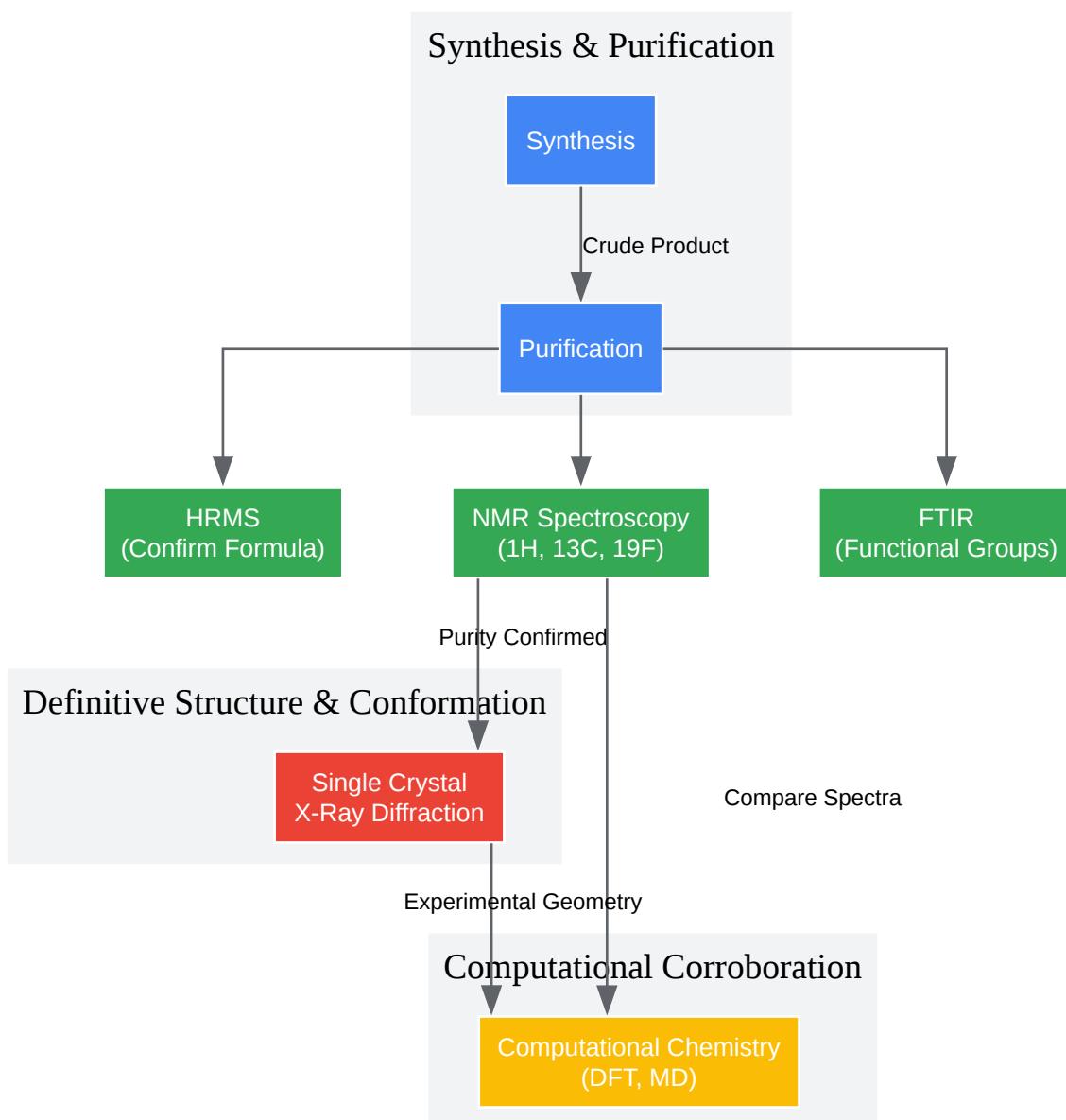
Foundational Physicochemical Properties

Before embarking on complex structural analysis, it is crucial to establish the foundational properties of the molecule. This data serves as a primary reference throughout the characterization workflow.

Property	Value	Source
IUPAC Name	2-Amino-5,5,5-trifluoropentanoic acid	[1] [4]
CAS Number	23809-57-6	[1] [4] [5]
Molecular Formula	C ₅ H ₈ F ₃ NO ₂	[1] [6]
Molecular Weight	171.12 g/mol	[1] [6]
Appearance	Grey or White Powder	[1]
Storage Conditions	0 - 8 °C	[1] [4]

The Integrated Structural Analysis Workflow

A robust structural elucidation strategy relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination provides a high-confidence assignment. The logical flow is designed to answer fundamental questions sequentially: Was the correct molecule synthesized? What is its exact mass and elemental composition? How are the atoms connected? What is its three-dimensional structure?



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Caption: Integrated workflow for the structural analysis of **5,5,5-trifluoronorvaline**.

Synthesis and Purification Protocol

While numerous strategies exist for the synthesis of fluorinated amino acids, a common approach involves the alkylation of a protected glycine equivalent.^[7] The following protocol is a representative example based on established methodologies.

Protocol 3.1: Representative Synthesis

- **Enolate Formation:** Prepare a solution of a suitable glycine enolate equivalent (e.g., from a Schiff base of glycine tert-butyl ester and benzophenone) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
- **Cooling:** Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen) to control reactivity and minimize side reactions.
- **Alkylation:** Add 1-bromo-3,3,3-trifluoropropene to the cooled enolate solution dropwise. The rationale for using a low temperature is to ensure kinetic control of the alkylation reaction.
- **Reaction Quench:** Allow the reaction to warm to room temperature over several hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- **Extraction & Deprotection:** Extract the product into an organic solvent (e.g., ethyl acetate). The subsequent deprotection of both the amine and ester protecting groups is typically achieved under acidic conditions (e.g., 6M HCl at reflux).
- **Purification:** The crude amino acid is purified, often by ion-exchange chromatography, to yield the final product with high purity (>98%).

Spectroscopic and Spectrometric Characterization

This phase confirms the molecular identity and connectivity.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula. This is the first critical checkpoint after synthesis.

Protocol 4.1.1: ESI-ToF Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
- **Instrumentation:** Use an Electrospray Ionization Time-of-Flight (ESI-ToF) mass spectrometer.

- Acquisition Mode: Acquire data in positive ion mode.
- Data Analysis: Look for the protonated molecular ion $[M+H]^+$.

Expected Results:

Ion	Calculated Mass ($C_5H_9F_3NO_2^+$)	Observed Mass
$[M+H]^+$	172.0553	Within 5 ppm of calculated

The fragmentation pattern in mass spectrometry for fluorocarbons can be complex, but a prominent peak corresponding to the loss of the carboxyl group or the CF_3^+ ion (m/z 69) is often observed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. For a fluorinated compound, 1H , ^{13}C , and ^{19}F NMR are all indispensable. The ^{19}F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity.[9][10][11]

Protocol 4.2.1: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., D_2O or $DMSO-d_6$).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition:
 - 1H NMR: Acquire a standard proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
 - ^{19}F NMR: Acquire a proton-decoupled fluorine spectrum, using a suitable reference standard like $CFCl_3$ (0 ppm).

- 2D NMR: Perform correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.

Predicted NMR Data (in D₂O): Note: These are predicted values based on chemical principles and data from similar structures. Actual shifts may vary.

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
¹⁹ F	~ -65	Triplet (t)	JF-H ≈ 11 Hz	-CF ₃
¹ H	~ 4.0	Triplet (t)	JH-H ≈ 7 Hz	α -CH
¹ H	~ 2.5	Quartet of Triplets (qt)	JH-F ≈ 11 Hz, JH-H ≈ 7 Hz	γ -CH ₂
¹ H	~ 2.1	Multiplet (m)	-	β -CH ₂
¹³ C	~ 175	Singlet (s)	-	C=O
¹³ C	~ 125	Quartet (q)	JC-F ≈ 277 Hz	-CF ₃
¹³ C	~ 55	Singlet (s)	-	α -CH
¹³ C	~ 30	Quartet (q)	JC-F ≈ 30 Hz	γ -CH ₂
¹³ C	~ 20	Singlet (s)	-	β -CH ₂

The ¹⁹F chemical shift is highly sensitive to its electronic environment, providing a clean window for analysis, free from the background signals that can complicate ¹H NMR.[10] The characteristic splitting patterns caused by H-F and C-F coupling are definitive structural signatures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides confirmation of the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol 4.3.1: FTIR Analysis

- Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).[12][13] ATR is often preferred as it requires minimal sample preparation.
- Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .

Expected Characteristic Peaks:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3200-2800	N-H Stretch, O-H Stretch	Amine, Carboxylic Acid
~1710	C=O Stretch	Carboxylic Acid
~1580	N-H Bend	Primary Amine
1300-1100	C-F Stretch	Trifluoromethyl

The C-F bond vibrations typically produce very strong and distinct peaks in the fingerprint region of the spectrum.[14][15]

Definitive 3D Structure: Single-Crystal X-Ray Diffraction (SC-XRD)

Rationale: SC-XRD is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state, providing precise bond lengths, bond angles, and conformational details.

Protocol 5.1: Crystallization and Data Collection

- Crystallization Screening: High-quality single crystals are required. This is often the most challenging step. Screen various solvents and solvent systems (e.g., slow evaporation from water/ethanol, vapor diffusion with acetone/ether) at different temperatures.
- Crystal Mounting: Mount a suitable single crystal (typically <0.5 mm) on a goniometer head.
- Data Collection: Use a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation). Collect a full sphere of diffraction data.

- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

Expected Insights: Analysis of the crystal structure would reveal the preferred side-chain torsion angles and the specific intermolecular interactions (e.g., hydrogen bonding networks) that define the crystal packing. This information is invaluable for computational modeling and understanding protein-ligand interactions.

Computational Modeling

Rationale: *In silico* methods are used to complement and validate experimental findings.

Density Functional Theory (DFT) can predict molecular geometries and NMR chemical shifts, while Molecular Dynamics (MD) can explore conformational landscapes.

Protocol 6.1: DFT Geometry Optimization and NMR Prediction

- Structure Building: Build the **5,5,5-trifluoronorvaline** molecule in a computational chemistry software package.
- Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
- NMR Calculation: Using the optimized geometry, perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation to predict ¹³C and ¹H chemical shifts.
- Comparison: Compare the computationally predicted spectra with the experimental data. A good correlation provides strong evidence for the correct structural assignment. The development of specialized force fields for fluorinated amino acids has greatly improved the accuracy of such simulations.[16][17][18]

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